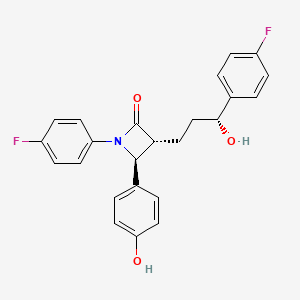
(3'R)-Ezetimibe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’R)-Ezetimibe: is a pharmaceutical compound primarily used to lower cholesterol levels in the blood. It works by inhibiting the absorption of cholesterol in the small intestine, making it a valuable medication for managing hypercholesterolemia and reducing the risk of cardiovascular diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3’R)-Ezetimibe involves several steps, starting from commercially available starting materials. The key steps include the formation of the azetidinone ring, which is a crucial structural component of the compound. The synthesis typically involves:
Formation of the Azetidinone Ring: This step often involves a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Side Chains: The side chains are introduced through various substitution reactions, often using reagents like alkyl halides or aryl halides.
Purification and Crystallization: The final product is purified through recrystallization or chromatography to obtain (3’R)-Ezetimibe in its pure form.
Industrial Production Methods: Industrial production of (3’R)-Ezetimibe follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3’R)-Ezetimibe can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3’R)-Ezetimibe is used as a model compound in studying azetidinone chemistry and its reactivity. It serves as a reference for developing new synthetic methodologies for azetidinone derivatives.
Biology: In biological research, (3’R)-Ezetimibe is used to study cholesterol metabolism and its regulation. It helps in understanding the mechanisms of cholesterol absorption and the role of various transporters in this process.
Medicine: Medically, (3’R)-Ezetimibe is used to treat hypercholesterolemia and reduce the risk of cardiovascular diseases. It is often prescribed in combination with statins to enhance cholesterol-lowering effects.
Industry: In the pharmaceutical industry, (3’R)-Ezetimibe is a key ingredient in the formulation of cholesterol-lowering medications. Its production and quality control are critical for ensuring the efficacy and safety of these medications.
Wirkmechanismus
(3’R)-Ezetimibe works by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the absorption of cholesterol in the small intestine. By blocking this protein, (3’R)-Ezetimibe reduces the amount of cholesterol absorbed from the diet, leading to lower blood cholesterol levels. This mechanism involves the binding of (3’R)-Ezetimibe to the NPC1L1 protein, preventing its interaction with cholesterol molecules.
Vergleich Mit ähnlichen Verbindungen
Simvastatin: A statin that inhibits HMG-CoA reductase, reducing cholesterol synthesis in the liver.
Atorvastatin: Another statin with a similar mechanism to simvastatin but with a longer half-life.
Rosuvastatin: A statin known for its high potency in lowering cholesterol levels.
Uniqueness of (3’R)-Ezetimibe: Unlike statins, (3’R)-Ezetimibe specifically targets cholesterol absorption in the intestine rather than cholesterol synthesis in the liver. This unique mechanism makes it a valuable addition to cholesterol-lowering therapy, especially when used in combination with statins to achieve a synergistic effect.
Eigenschaften
CAS-Nummer |
163380-16-3 |
|---|---|
Molekularformel |
C24H21F2NO3 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
(4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21?,22-,23-/m1/s1 |
InChI-Schlüssel |
OLNTVTPDXPETLC-XMCWYHTOSA-N |
SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H]2C(C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Synonyme |
(3R,4S)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; [3R-[3α(R*),4α]]-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-_x000B_hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















